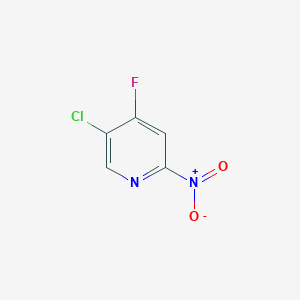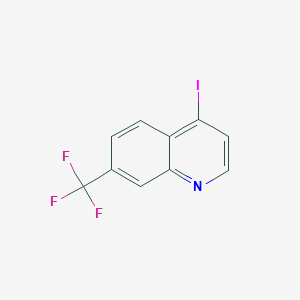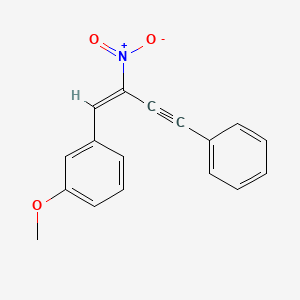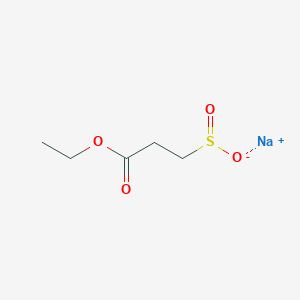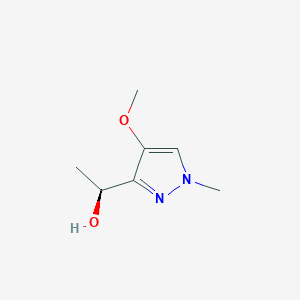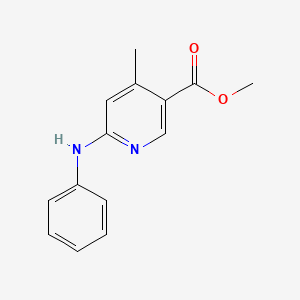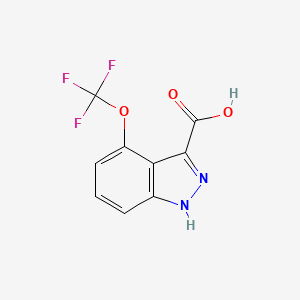
4-(Triflouromethoxy)-3-indazole carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triflouromethoxy)-3-indazole carboxylic acid is a compound that belongs to the class of indazole carboxylic acids. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triflouromethoxy)-3-indazole carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more efficient and environmentally friendly may be employed to enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Triflouromethoxy)-3-indazole carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
4-(Triflouromethoxy)-3-indazole carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Triflouromethoxy)-3-indazole carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electron-withdrawing properties. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
4-(Triflouromethoxy)-3-indazole carboxylic acid can be compared with other indazole derivatives and trifluoromethoxy-containing compounds. Similar compounds include:
4-(Triflouromethoxy)-1H-indazole: Lacks the carboxylic acid group, which may result in different reactivity and biological activity.
3-(Triflouromethoxy)-2-indazole carboxylic acid: Positional isomer with potentially different chemical and biological properties.
4-(Triflouromethoxy)-3-pyrazole carboxylic acid: Contains a pyrazole ring instead of an indazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group and the indazole carboxylic acid structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5F3N2O3 |
|---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)7(8(15)16)14-13-4/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
UZSZKLOWCYNRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


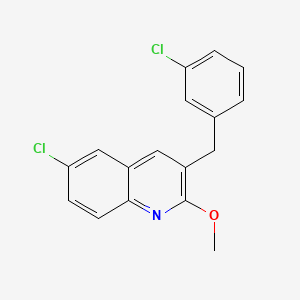
![5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13024098.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
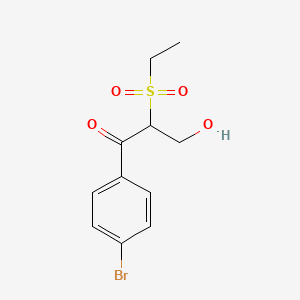
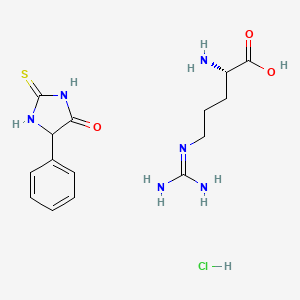
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
